![molecular formula C15H26O2 B14512644 6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane CAS No. 62674-05-9](/img/structure/B14512644.png)
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane is a spiroacetal compound characterized by a bicyclic structure containing a dioxaspiro ring system. Spiroacetals are known for their presence in various natural products and their significant biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane typically involves the formation of the spiroacetal ring system. One common method includes the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the dioxaspiro ring . Another approach involves the use of palladium-catalyzed aminocarbonylation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane .
Industrial Production Methods
Industrial production methods for spiroacetals like this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems .
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroacetal ring into simpler alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted spiroacetals .
Applications De Recherche Scientifique
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 1,6-Dioxaspiro[4.5]decane
- 1,4-Dioxaspiro[4.5]decane
- 2-Methyl-1,7-dioxaspiro[5.5]undecane
Uniqueness
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane is unique due to its specific cyclohexyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and biological activity compared to other spiroacetal compounds .
Propriétés
Numéro CAS |
62674-05-9 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
6-cyclohexyl-3-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C15H26O2/c1-12-11-16-15(17-12)10-6-5-9-14(15)13-7-3-2-4-8-13/h12-14H,2-11H2,1H3 |
Clé InChI |
NOBYDUIBJRUEAP-UHFFFAOYSA-N |
SMILES canonique |
CC1COC2(O1)CCCCC2C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol](/img/structure/B14512567.png)
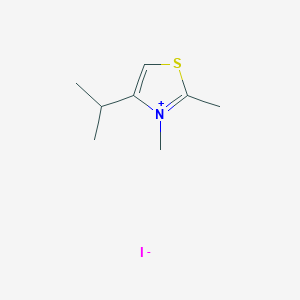
![3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl-](/img/structure/B14512573.png)

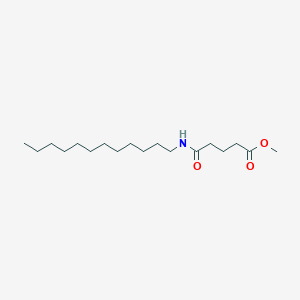


![1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14512611.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one](/img/structure/B14512613.png)
![Urea, [(1-phenylcyclohexyl)methyl]-](/img/structure/B14512617.png)
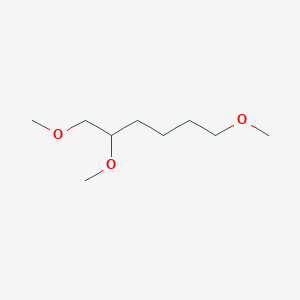
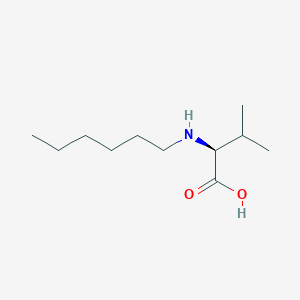
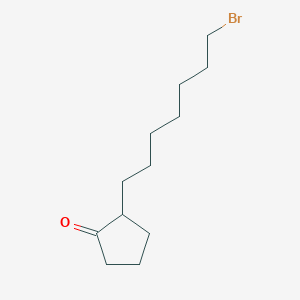
![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)
